
4-(4-Methoxynaphthalen-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxynaphthalen-1-yl)butanoic acid, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBA is a naphthalene derivative and is commonly used as a building block in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxynaphthalen-1-yl)butanoic acid is not fully understood. However, it is believed that 4-(4-Methoxynaphthalen-1-yl)butanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(4-Methoxynaphthalen-1-yl)butanoic acid is also believed to modulate the activity of various enzymes such as cyclooxygenase-2 and nitric oxide synthase.
Biochemische Und Physiologische Effekte
4-(4-Methoxynaphthalen-1-yl)butanoic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. 4-(4-Methoxynaphthalen-1-yl)butanoic acid has also been shown to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, 4-(4-Methoxynaphthalen-1-yl)butanoic acid has been shown to exhibit antitumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Methoxynaphthalen-1-yl)butanoic acid in lab experiments is its availability and relatively low cost. 4-(4-Methoxynaphthalen-1-yl)butanoic acid is also easy to synthesize, which makes it a popular building block in organic synthesis. However, one limitation of using 4-(4-Methoxynaphthalen-1-yl)butanoic acid in lab experiments is its low solubility in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-Methoxynaphthalen-1-yl)butanoic acid. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a drug delivery system. Additionally, future research could focus on the development of more efficient and cost-effective methods for synthesizing 4-(4-Methoxynaphthalen-1-yl)butanoic acid. Finally, future research could explore the potential of 4-(4-Methoxynaphthalen-1-yl)butanoic acid as a therapeutic agent for neurodegenerative diseases and cancer.
Synthesemethoden
The synthesis of 4-(4-Methoxynaphthalen-1-yl)butanoic acid can be achieved through various methods, including the Friedel-Crafts acylation reaction, Suzuki coupling reaction, and Heck reaction. However, the most common method for synthesizing 4-(4-Methoxynaphthalen-1-yl)butanoic acid is the Friedel-Crafts acylation reaction. This method involves the reaction of naphthalene with butanoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with methanol to obtain 4-(4-Methoxynaphthalen-1-yl)butanoic acid.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxynaphthalen-1-yl)butanoic acid has been extensively studied for its potential applications in various fields, including organic synthesis and medicinal chemistry. In organic synthesis, 4-(4-Methoxynaphthalen-1-yl)butanoic acid is used as a building block in the synthesis of other chemical compounds. In medicinal chemistry, 4-(4-Methoxynaphthalen-1-yl)butanoic acid has been studied for its potential as an anti-inflammatory and analgesic agent. 4-(4-Methoxynaphthalen-1-yl)butanoic acid has also been studied for its potential as a drug delivery system due to its ability to form self-assembled structures.
Eigenschaften
CAS-Nummer |
10465-20-0 |
|---|---|
Produktname |
4-(4-Methoxynaphthalen-1-yl)butanoic acid |
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
4-(4-methoxynaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-18-14-10-9-11(5-4-8-15(16)17)12-6-2-3-7-13(12)14/h2-3,6-7,9-10H,4-5,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
UYGMBKFJUCKFFG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CCCC(=O)O |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)CCCC(=O)O |
Andere CAS-Nummern |
10465-20-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



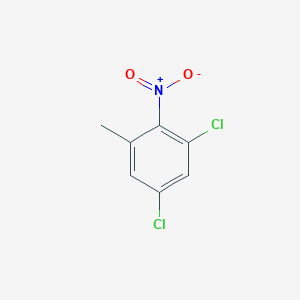

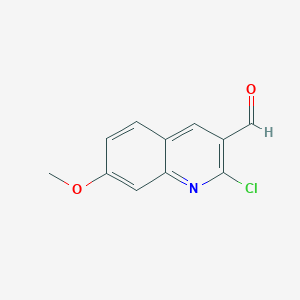
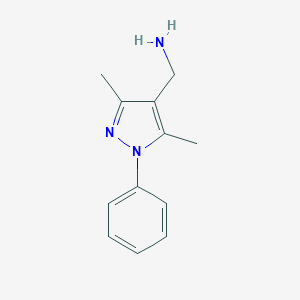
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
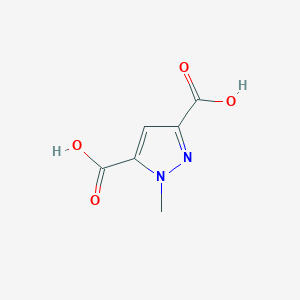
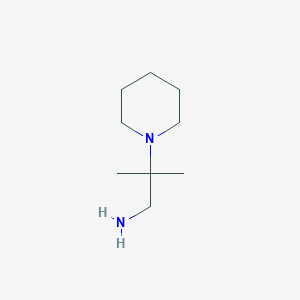
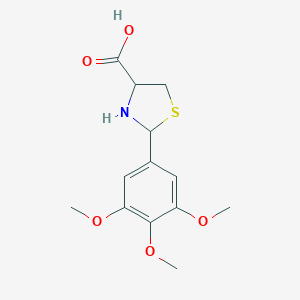
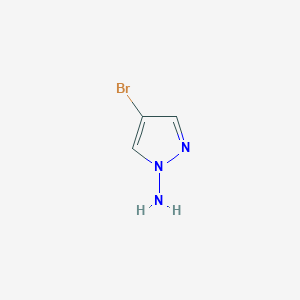
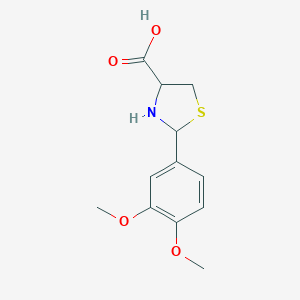
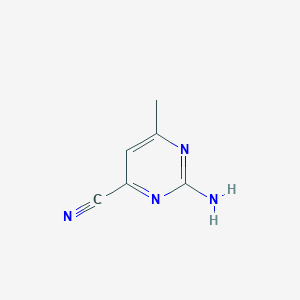
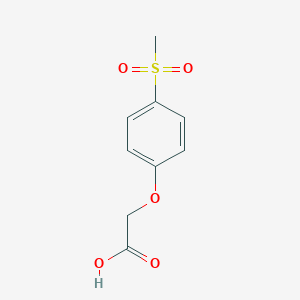
![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)